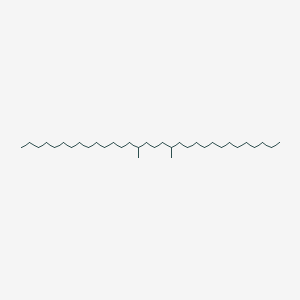
14,18-Dimethyldotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,18-Dimethyldotriacontane is a hydrocarbon compound with the molecular formula C₃₄H₇₀. It is a member of the alkane family, characterized by its long carbon chain and the presence of two methyl groups at the 14th and 18th positions. This compound is known for its stability and hydrophobic nature, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14,18-Dimethyldotriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective addition of methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the polymerization of smaller hydrocarbon units. These methods are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 14,18-Dimethyldotriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, reduction reactions can further stabilize the compound under specific conditions.
Substitution: Halogenation is a common substitution reaction where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: More stable hydrocarbon chains.
Substitution: Halogenated alkanes.
Scientific Research Applications
14,18-Dimethyldotriacontane has diverse applications across various fields:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Industry: Utilized in the production of lubricants, waxes, and other hydrophobic materials.
Mechanism of Action
The mechanism by which 14,18-Dimethyldotriacontane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid layers, enhancing barrier functions and reducing water loss. Its long carbon chain and methyl groups contribute to its stability and resistance to environmental degradation .
Comparison with Similar Compounds
Dotriacontane: A straight-chain alkane with the formula C₃₂H₆₆, lacking the methyl groups present in 14,18-Dimethyldotriacontane.
Hexatriacontane: Another long-chain alkane with the formula C₃₆H₇₄, differing in chain length and methyl group positions.
Uniqueness: this compound’s uniqueness lies in its specific methyl group positioning, which influences its physical properties and reactivity. This structural variation can affect its melting point, solubility, and interaction with other molecules, making it distinct from other long-chain alkanes .
Properties
CAS No. |
81469-03-6 |
|---|---|
Molecular Formula |
C34H70 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
14,18-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
InChI Key |
SDQHSGZBMIQZJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
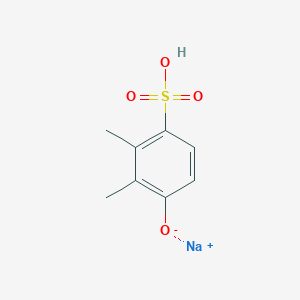

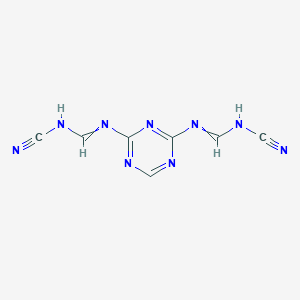

![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)

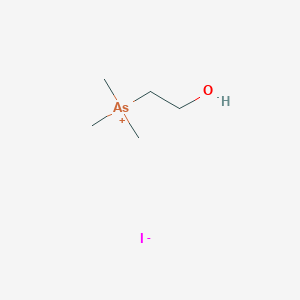
![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
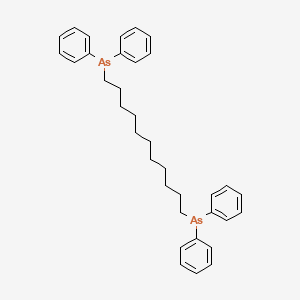

![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
